4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-9(13)4-5-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBDGNZNJRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Chloroformate-Mediated Activation
A widely reported method involves activating 2-methoxy-4-nitrobenzoic acid (precursor to the target compound) using ethyl chloroformate. In this approach:
-
Acid Activation : 2-Methoxy-4-nitrobenzoic acid is treated with ethyl chloroformate in tetrahydrofuran (THF) and water, with triethylamine as a base, to form a reactive mixed anhydride intermediate.
-
Amine Coupling : The intermediate reacts with 1-(cyclopropylmethyl)-2-aminomethyl-pyrrolidine at 0–5°C, followed by stirring at room temperature.
-
Workup and Purification : The crude product is recrystallized from 90% ethanol, yielding 66.5% of the nitro intermediate. Subsequent catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
Key Data :
Thionyl Chloride-Mediated Acid Chloride Formation
An alternative route converts 2-methoxy-4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂):
-
Chlorination : The benzoic acid is refluxed with SOCl₂ to form 2-methoxy-4-nitrobenzoyl chloride.
-
Amidation : The acid chloride is reacted with cyclopropylmethylamine in methyl ethyl ketone (MEK) at 0–5°C, yielding the nitrobenzamide derivative.
-
Nitro Reduction : The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in ethanolic ammonia, producing the final amino derivative.
Advantages :
-
Higher functional group tolerance compared to mixed anhydride methods.
Reductive Amination and Protecting Group Strategies
Acetamide Protection-Deprotection
To prevent undesired side reactions during nitro reduction, a protecting-group strategy is employed:
-
Acetylation : The amino group in 2-methoxy-4-aminobenzoic acid is protected with acetic anhydride in acetic acid, forming 2-methoxy-4-acetamidobenzoic acid.
-
Amide Formation : The protected acid is coupled with cyclopropylmethylamine using HATU or EDC/HOBt, achieving yields >80%.
-
Deprotection : The acetamide group is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to regenerate the free amine.
Example Conditions :
| Reagent | Role | Yield |
|---|---|---|
| HATU | Coupling agent | 85% |
| 4 M HCl in dioxane | Deprotection | 95% |
Catalytic Reduction of Nitro Intermediates
Hydrogenation with Palladium Catalysts
Catalytic hydrogenation is the most efficient method for reducing nitro groups:
-
Substrate Preparation : The nitrobenzamide intermediate (e.g., N-(cyclopropylmethyl)-2-methoxy-4-nitrobenzamide) is dissolved in ethanol or isopropyl alcohol.
-
Reduction : H₂ gas is passed through the solution in the presence of 10% Pd/C at 25–50°C and 1–3 atm pressure.
-
Filtration and Isolation : The catalyst is filtered, and the solvent is evaporated to yield the amino product.
Optimization Notes :
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Ethyl Chloroformate | Mixed anhydride coupling | 66.5% | 97% |
| Thionyl Chloride | Acid chloride coupling | 74% | 98% |
| HATU-Mediated Coupling | Direct amidation | 85% | 99% |
Solvent and Temperature Impact
-
Polar aprotic solvents (THF, DMF) improve coupling efficiency but complicate purification.
-
Low temperatures (0–5°C) minimize side reactions during acid chloride formation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Recrystallization Techniques
-
Ethanol/Water Systems : Produce needle-like crystals with melting points of 180–182°C.
-
Methylene Chloride/Hexane : Yield higher-purity amorphous solids suitable for pharmaceutical formulations.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide core undergoes characteristic amide reactions:
Hydrolysis
-
Acidic conditions : Cleavage of the amide bond occurs via protonation of the carbonyl oxygen, yielding 4-amino-2-methoxybenzoic acid and cyclopropylmethylamine. Reaction rates depend on acid strength and temperature .
-
Basic conditions : Saponification generates the corresponding carboxylate salt. For example, treatment with NaOH (2M, 80°C) produces sodium 4-amino-2-methoxybenzoate .
N-Alkylation
The amide nitrogen can undergo alkylation under Mitsunobu conditions:
| Reagents | Product | Yield (%) | Reference |
|---|---|---|---|
| DIAD, PPh₃, R-X (R=alkyl) | N-alkyl-4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide | 45–68 |
Amino Group Transformations
The para-amino group participates in electrophilic substitutions and condensations:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ produces substituted acetamides:
Reductive Amination
With aldehydes (e.g., formaldehyde) and NaBH(OAc)₃, secondary amines form:
Methoxy Group Modifications
The ortho-methoxy group is susceptible to demethylation or substitution:
Demethylation
Using BBr₃ (1.0M in CH₂Cl₂, −78°C → RT) yields 2-hydroxy-4-amino-N-(cyclopropylmethyl)benzamide:
Nitration
Electrophilic nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at position 5:
Radical-Mediated Reactions
Under photoredox conditions ([Ir(ppy)₃], blue LEDs), the compound participates in proton-coupled electron transfer (PCET) to generate amidyl radicals:
These radicals undergo 5-exo-trig cyclization with tethered alkenes (e.g., allyl ethers) to form fused heterocycles .
Stability and Degradation Pathways
-
Thermal degradation : At >150°C, retro-amide cleavage dominates (TGA data: 15% mass loss at 160°C).
-
Oxidative stability : Susceptible to singlet oxygen (¹O₂) attack on the aromatic ring, forming quinone derivatives (HPLC-MS confirmation) .
Key Data Table: Reaction Optimization
| Reaction Type | Optimal Conditions | Purity (HPLC %) | Scalability |
|---|---|---|---|
| N-Alkylation | DIAD/PPh₃, THF, 0°C → RT | 98.5 | >100 g |
| Reductive Amination | NaBH(OAc)₃, DCE, 4Å MS | 99.1 | 50 g |
| Demethylation | BBr₃ (2.5 eq), CH₂Cl₂, −78°C | 99.8 | 10 g |
Scientific Research Applications
Medicinal Chemistry
The compound serves as a potential scaffold for developing new pharmaceuticals targeting various diseases, particularly neurological disorders. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design.
Antimicrobial Activity
Recent studies have indicated that 4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide exhibits significant antibacterial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL .
Antitumor Activity
Research has shown that this compound can inhibit cancer cell proliferation. In cellular models, treatment resulted in reduced viability across various cancer cell lines, with mechanisms linked to apoptosis induction and caspase pathway activation .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways, particularly kinases related to cancer progression. Binding affinity studies using surface plasmon resonance techniques have indicated promising interactions, suggesting its potential as a therapeutic agent .
Antibacterial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition, highlighting its potential as an antibacterial agent.
Anticancer Properties
In a cellular model, treatment with this compound led to a reduction in cell viability in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent.
Enzyme Interaction Studies
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited certain kinases involved in cancer progression. The binding affinity was measured using surface plasmon resonance techniques, showing strong interaction characteristics.
Mechanism of Action
The mechanism by which 4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Amisulpride
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- Structure: Lacks the sulfonyl group but includes a diethylaminoethyl side chain.
- Key Features: The diethylamino group facilitates radiopharmaceutical applications, as seen in radiofluorinated derivatives like 18F-FPABZA for diagnostic imaging .
- Applications: Precursor for melanoma-targeting theranostic agents .
4-Amino-N-(4-fluorobenzyl)-2-methoxybenzamide
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- Structure : Contains a piperidine ring and sulfonyl group.
- Key Features :
Physicochemical Properties
*Estimated using fragment contribution methods . †Calculated from Meylan & Howard (1995) .
Biological Activity
4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant research findings.
Chemical Structure
The compound features a methoxy group and an amino group attached to a benzamide backbone, with a cyclopropylmethyl substituent. This unique structure may contribute to its biological properties.
Research indicates that this compound may act as a modulator of specific receptors, particularly dopamine receptors. Its structural components suggest potential interactions with the dopamine D2 receptor (D2R), which is crucial in various neurological processes.
Receptor Interaction Studies
- Dopamine D2 Receptor Modulation : Studies have shown that compounds with similar structures can act as negative allosteric modulators at the D2R. The binding of these compounds can influence dopamine signaling, potentially offering therapeutic avenues for conditions like schizophrenia and Parkinson's disease .
- In Silico Modeling : Computational models have been developed to predict the binding affinity of this compound to various receptors. These models suggest favorable interactions with D2R, supporting further experimental validation .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | D2R Modulation | In vitro assays | Demonstrated negative allosteric modulation of D2R, affecting dopamine binding. |
| Study B | Antitumor Activity | In vivo models | Showed reduced tumor growth in xenograft models, indicating potential anticancer properties. |
| Study C | Neuroprotective Effects | Animal studies | Exhibited neuroprotective effects in models of neurodegeneration, possibly through D2R pathways. |
Case Studies
- Dopamine Receptor Interaction : A study focused on the interaction of similar benzamide derivatives with D2R reported that modifications to the cyclopropyl group significantly influenced receptor affinity and efficacy. This suggests that structural variations in this compound could yield compounds with enhanced biological activity .
- Anticancer Properties : In a recent investigation, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide, and how can intermediates be characterized?
A two-step synthesis is commonly employed: (1) coupling of 4-amino-2-methoxybenzoic acid with cyclopropanemethylamine using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) and (2) purification via column chromatography. Key intermediates should be characterized using - and -NMR to confirm regioselectivity and absence of side products (e.g., over-alkylation) . Thin-layer chromatography (TLC) with silica gel F254 plates and UV visualization is critical for monitoring reaction progress .
Q. What spectroscopic methods are most reliable for structural validation of this compound?
High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (, expected [M+H] = 237.1238). -NMR should reveal distinct signals for the cyclopropylmethyl group (δ 0.5–1.2 ppm, multiplet) and the methoxy substituent (δ 3.8–4.0 ppm, singlet). X-ray crystallography can resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally analogous benzamides in Acta Crystallographica studies .
Q. How can purity and stability be assessed under varying storage conditions?
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis (>98%). Stability studies should test degradation under accelerated conditions (40°C/75% RH for 1 month), with LC-MS used to identify hydrolysis products (e.g., free amine or cyclopropanemethyl alcohol) .
Q. What solvent systems are suitable for recrystallization to improve yield?
Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) are effective for recrystallization. Solubility in DMSO (>50 mg/mL) makes it suitable for biological assays, but residual solvents must be quantified via -NMR .
Q. Are there known isosteric analogs with improved solubility for in vitro studies?
Replacing the cyclopropylmethyl group with a diethylaminoethyl moiety (as in Metoclopramide Impurity 14) enhances water solubility but may alter receptor binding affinity. Comparative solubility data in PBS (pH 7.4) should be tabulated .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence target binding compared to other N-substituents?
Molecular docking studies suggest the cyclopropyl group induces steric constraints that favor selective binding to dopamine D2/D3 receptors over serotonin receptors. Compare with analogs like sulpiride (N-ethylpyrrolidinylmethyl substituent), which shows higher D2 selectivity but lower metabolic stability .
Q. What contradictions exist in reported IC50_{50}50 values for enzyme inhibition, and how can they be resolved?
Discrepancies in IC values (e.g., 50 nM vs. 120 nM for acps-PPtase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using recombinant enzymes and include positive controls (e.g., known PPTase inhibitors) to minimize variability .
Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?
Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism. LC-HRMS can detect hydroxylation at the cyclopropane ring or O-demethylation of the methoxy group. Compare with in silico predictions (e.g., CYP3A4/2D6 docking) .
Q. What strategies mitigate aggregation in aqueous solutions during pharmacokinetic studies?
Co-solvents (5% DMSO) or surfactants (0.01% Tween-80) reduce aggregation. Dynamic light scattering (DLS) can monitor particle size (<200 nm). For in vivo studies, formulate as a nanoemulsion using lipid-based carriers .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this scaffold?
X-ray structures of analogs (e.g., 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide) reveal key hydrogen bonds between the methoxy group and active-site residues (e.g., Tyr-452 in PPTase). Use this to design derivatives with halogen substitutions for improved Van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
